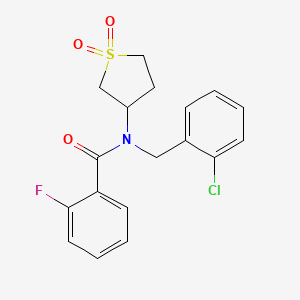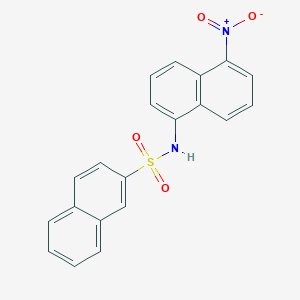![molecular formula C25H27N3O2 B4079700 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079700.png)
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
描述
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been extensively researched due to its potential as a therapeutic agent. It belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of blood flow. Additionally, the compound has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide have been extensively studied in various in vitro and in vivo models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the formation of amyloid-beta plaques in Alzheimer's disease, and reduce the oxidative stress in Parkinson's disease. It has also been found to improve the cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and has a long shelf life. Additionally, the compound has been extensively studied in various in vitro and in vivo models, which makes it a reliable tool for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration should be given to the dose and duration of exposure to the compound to avoid any adverse effects.
未来方向
There are several future directions for the research on 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of the compound in the treatment of other diseases such as multiple sclerosis, Huntington's disease, and stroke. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects. Finally, the compound can also be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety.
Conclusion:
In conclusion, 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a promising therapeutic agent that has shown potential in the treatment of various diseases. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its role in the development of novel therapeutic agents.
科学研究应用
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by preventing the formation of amyloid-beta plaques in Alzheimer's disease and reducing the oxidative stress in Parkinson's disease.
属性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-27-15-17-28(18-16-27)23-11-9-22(10-12-23)26-25(29)21-7-13-24(14-8-21)30-19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGZNNDFHZXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine](/img/structure/B4079624.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079636.png)
![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4079662.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4079667.png)


![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)

![3-(benzyloxy)-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4079693.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)
![N-[4-(aminosulfonyl)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4079714.png)
![N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine](/img/structure/B4079728.png)